molecular formula C7H8N6O B2875325 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine CAS No. 114720-64-8

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine

Cat. No. B2875325
CAS RN: 114720-64-8
M. Wt: 192.182
InChI Key: OCBZLNWFQWOYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine, also known as HDMPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HDMPT is a tetrazine derivative that contains a pyrazole ring and a hydroxyl group, which makes it a versatile molecule for various chemical modifications.

Scientific Research Applications

Chemical Synthesis and Modification

Reactions involving 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine have led to the formation of mono- and dialkoxy-1,2,4,5-tetrazines and 6-substituted 3-hydroxy-1,2,4,5-tetrazines. These reactions, occurring in the presence of aliphatic alcohols and water, involve the replacement of the dimethylpyrazolyl group (Ishmetova et al., 2009). Similarly, the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives from 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine has been reported, with structures confirmed by single-crystal X-ray diffraction methods (Xu et al., 2012).

Energetic Material and Thermal Properties

A study synthesized a new unsymmetrical s-tetrazine derivative based on 3-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-s-tetrazine (DPHT), exploring its crystal structure, thermal behavior, and energetic properties. This research highlighted the compound's stability and detonation properties, emphasizing the role of structural modification in optimizing the performance of explosives (Chen et al., 2018).

Crystallography and Molecular Structure

The crystal structures of two unsymmetrical 1,2,4,5-tetrazine derivatives were analyzed, revealing insights into molecular bonding and interactions. These structures were stabilized by intermolecular hydrogen bonds and π–π interactions, demonstrating the compound's significance in crystallography and molecular studies (Xu et al., 2012).

Magnetic and Electronic Properties

Dinuclear complexes of CuII and CoII with derivatives of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine were synthesized and characterized. The study of these complexes provided insights into magnetic and resonance properties, contributing to the understanding of magnetoactive structures and ligand geometry (Cherdantseva et al., 2010).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1H-1,2,4,5-tetrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c1-4-3-5(2)13(12-4)6-8-10-7(14)11-9-6/h3H,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBZLNWFQWOYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=O)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.